![molecular formula C33H57AlO6 B13696841 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organometallic compound It features aluminum coordinated with ligands derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of aluminum alkoxides with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum precursor. The reaction conditions often include:
Solvent: Non-polar solvents like toluene or hexane.
Temperature: Mild temperatures, typically around 25-50°C.
Catalysts: Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on:
Purity: Ensuring high purity of the final product through purification techniques like recrystallization or chromatography.
Yield: Maximizing yield by optimizing reaction conditions and using high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state aluminum complexes.
Substitution: Ligand substitution reactions can replace the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol ligands with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce aluminum hydrides.
Scientific Research Applications
5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency.
Materials Science: The compound is employed in the fabrication of advanced materials, including thin films and coatings.
Biology and Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one exerts its effects involves coordination chemistry. The aluminum center coordinates with various ligands, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
- Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]cerium
- 2,2,6,6-tetramethyl-5-({[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]cobaltio}oxy)hept-4-en-3-one
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth
Uniqueness
What sets 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one apart is its unique aluminum coordination environment, which imparts distinct catalytic properties and reactivity. Its stability and versatility make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C33H57AlO6 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
5-bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
InChI Key |
UREKUAIOJZNUGZ-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


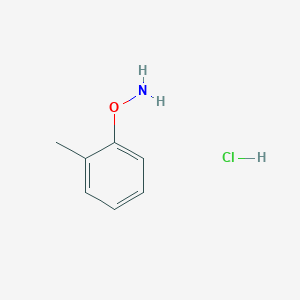


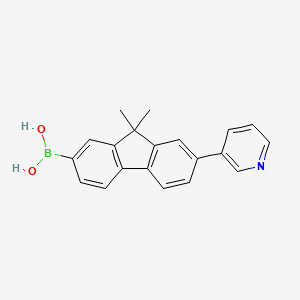
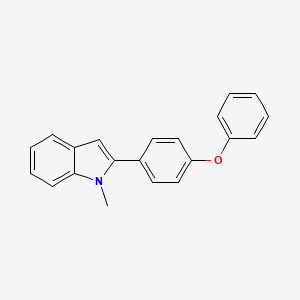
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)

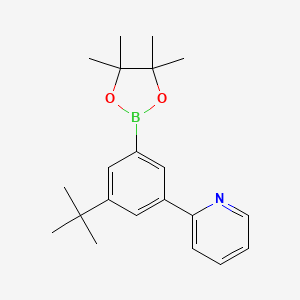
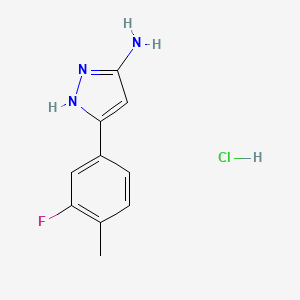

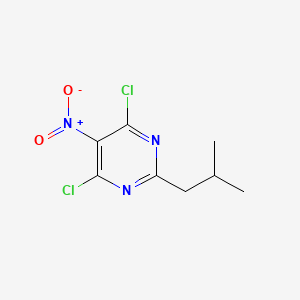
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)

